Oral Bioavailability Confirmation: Ebselen Derivative 1 vs. Ebselen in Murine Model
Ebselen derivative 1 (Compound 19) has been explicitly characterized as an orally active GPx mimic, with validated in vivo efficacy following oral gavage administration in mice [1]. In contrast, parent ebselen exhibits poor aqueous solubility and limited oral bioavailability that has necessitated alternative delivery strategies in numerous studies; no comparable oral efficacy data for unmodified ebselen in the same cisplatin-induced ototoxicity model has been reported [2]. The 7-methoxy and N-pyridinyl modifications in Ebselen derivative 1 were computationally designed to optimize drug-like properties while retaining catalytic function [1].
| Evidence Dimension | Oral bioavailability demonstration in preclinical model |
|---|---|
| Target Compound Data | Oral activity confirmed at 80 mg/kg (once daily, 1 week); hearing protection demonstrated in C57BL/6 mice [1] |
| Comparator Or Baseline | Parent ebselen: limited oral bioavailability documented; no reported oral efficacy in cisplatin ototoxicity model [2] |
| Quantified Difference | Qualitative difference in validated oral administration route |
| Conditions | C57BL/6 mouse model; oral gavage administration; 80 mg/kg/day dosing |
Why This Matters
Procurement of Ebselen derivative 1 enables oral dosing studies without formulation modification, whereas parent ebselen requires solubility optimization or alternative routes for reliable in vivo exposure.
- [1] Wang W, et al. Quantum chemistry calculation-aided discovery of potent small-molecule mimics of glutathione peroxidases for the treatment of cisplatin-induced hearing loss. Eur J Med Chem. 2024;271:116404. View Source
- [2] Santi C, et al. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation. Molecules. 2021;26(14):4230. View Source
